(5-(Difluoromethoxy)-2-fluorophenyl)methanol
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Overview
Description
(5-(Difluoromethoxy)-2-fluorophenyl)methanol is an organic compound that features a difluoromethoxy group and a fluorine atom attached to a phenyl ring, with a methanol group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethoxy)-2-fluorophenyl)methanol typically involves the introduction of the difluoromethoxy group and the fluorine atom onto a phenyl ring, followed by the addition of a methanol group. One common method involves the reaction of a suitable phenol derivative with difluoromethyl ether in the presence of a base, followed by fluorination using a fluorinating agent such as Selectfluor. The final step involves the reduction of the resulting intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure the efficient production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
(5-(Difluoromethoxy)-2-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-(Difluoromethoxy)-2-fluorophenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Used in the development of new materials with unique properties, such as increased stability and lipophilicity.
Mechanism of Action
The mechanism of action of (5-(Difluoromethoxy)-2-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy and fluorine groups can enhance the compound’s binding affinity and selectivity for these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-(Difluoromethoxy)-2-fluorophenyl)methanol
- (5-(Trifluoromethoxy)-2-fluorophenyl)methanol
- (5-(Difluoromethoxy)-3-fluorophenyl)methanol
Uniqueness
(5-(Difluoromethoxy)-2-fluorophenyl)methanol is unique due to the specific positioning of the difluoromethoxy and fluorine groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can result in enhanced stability, lipophilicity, and binding affinity compared to similar compounds.
Properties
Molecular Formula |
C8H7F3O2 |
---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
[5-(difluoromethoxy)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7F3O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8,12H,4H2 |
InChI Key |
QZTMIGUOQXOYAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CO)F |
Origin of Product |
United States |
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